molecular formula C16H18ClNO2 B2623559 (2,3-Dihydrobenzofuran-5-yl)(4-methoxyphenyl)methanamine hydrochloride CAS No. 1187993-13-0

(2,3-Dihydrobenzofuran-5-yl)(4-methoxyphenyl)methanamine hydrochloride

Cat. No. B2623559
CAS RN: 1187993-13-0
M. Wt: 291.78
InChI Key: YDLGXVWQPZBKEQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a dihydrobenzofuran ring attached to a methoxyphenyl group via a methanamine linkage. The exact structure and conformation would require further analysis using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.78. Other physical and chemical properties such as melting point, boiling point, and solubility would require further experimental analysis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not well-understood. It’s important to note that the mechanism of action can vary greatly depending on the biological system in which the compound is used .

Safety and Hazards

Based on similar compounds, this compound may pose certain hazards. For example, it may be harmful if swallowed or inhaled, and may cause eye irritation . Proper safety precautions should be taken when handling this compound.

Future Directions

The future directions for this compound could involve further studies to understand its synthesis, chemical reactions, mechanism of action, and potential medicinal properties. It could also involve the development of safer and more efficient methods for its synthesis .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-yl-(4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-18-14-5-2-11(3-6-14)16(17)13-4-7-15-12(10-13)8-9-19-15;/h2-7,10,16H,8-9,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLGXVWQPZBKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC3=C(C=C2)OCC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride

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